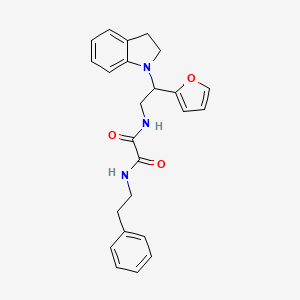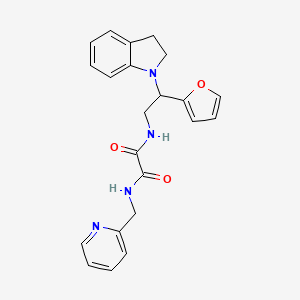
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide
Übersicht
Beschreibung
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. FIPI has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a crucial role in many cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Wirkmechanismus
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide inhibits the activity of PLD by binding to its catalytic domain and preventing its interaction with its substrate, phosphatidylcholine. This results in the inhibition of PLD-mediated phosphatidic acid production, which is essential for many cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, this compound has been shown to inhibit platelet aggregation, reduce inflammation, and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and characterized, making it a reliable tool for studying PLD-mediated processes. However, this compound has some limitations, including its specificity for PLD and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for the study of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide. One area of interest is the development of more specific PLD inhibitors that can target different isoforms of the enzyme. Another area of interest is the study of the role of PLD in other diseases, such as cardiovascular disease and diabetes. Finally, the development of more potent and selective PLD inhibitors could lead to the development of novel therapeutic agents for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is the role of PLD in cancer and other diseases. PLD has been shown to be upregulated in many cancer cells, and its inhibition by this compound has been shown to induce apoptosis and inhibit tumor growth in various cancer models.
This compound has also been shown to have potential applications in neurodegenerative diseases. PLD has been implicated in the pathogenesis of Alzheimer's disease, and its inhibition by this compound has been shown to improve cognitive function and reduce amyloid beta accumulation in animal models.
Eigenschaften
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-21(24-14-17-7-3-4-11-23-17)22(28)25-15-19(20-9-5-13-29-20)26-12-10-16-6-1-2-8-18(16)26/h1-9,11,13,19H,10,12,14-15H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAANIIMATQMOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



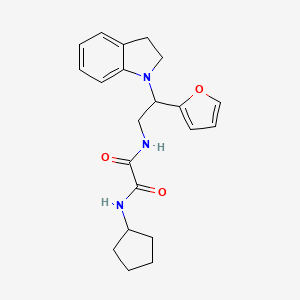

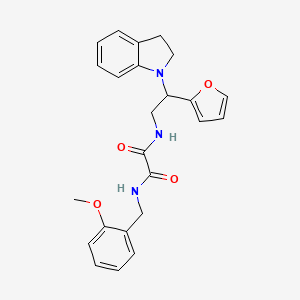
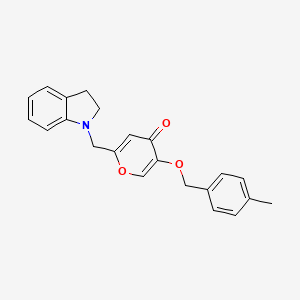
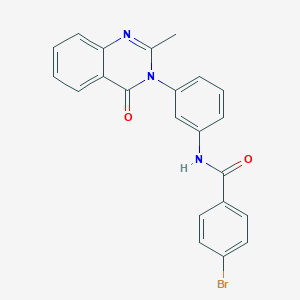
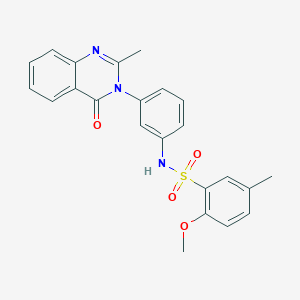
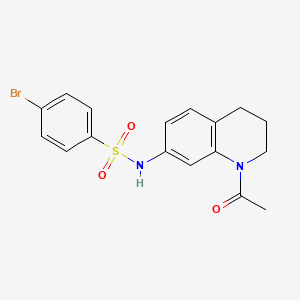
![8-((2,5-Dimethylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298866.png)
![4-((4-Methoxyphenyl)sulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298870.png)
![N-(3-methoxyphenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide](/img/structure/B3298871.png)
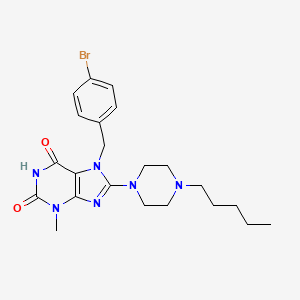
![4-(4-methoxybenzenesulfonamido)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3298887.png)
